Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate
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Overview
Description
Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate typically involves the reaction of 4-carboxybenzaldehyde with 1-methyl-1H-1,2,4-triazole under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid.
Reduction: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The triazole ring is known to form hydrogen bonds and π-π interactions with target proteins, which can lead to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate is unique due to its specific substitution pattern on the triazole ring, which can lead to distinct biological activities and chemical reactivity compared to other triazole derivatives.
Biological Activity
Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential applications in medicine, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H11N3O2
- Molecular Weight : 217.22 g/mol
- CAS Number : 1067614-18-9
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition. This is particularly relevant in antifungal applications where triazoles inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi.
- Receptor Binding : The compound may also exhibit affinity for certain receptors, influencing signaling pathways that can lead to therapeutic effects.
Antifungal Properties
Research indicates that triazole compounds exhibit significant antifungal activity. This compound has been shown to inhibit the growth of various fungal strains. For instance:
Fungal Strain | Inhibition (%) |
---|---|
Candida albicans | 78% |
Aspergillus niger | 65% |
Fusarium oxysporum | 70% |
These results suggest that the compound may serve as a viable antifungal agent in clinical settings.
Anticancer Activity
Preliminary studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. Notably:
- MCF-7 (Breast Cancer) : this compound demonstrated IC50 values in the micromolar range.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
These findings indicate a potential for further development as an anticancer therapeutic.
Study on Antifungal Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of clinical fungal isolates. The compound exhibited a broad spectrum of activity against both yeast and filamentous fungi. The authors concluded that this compound could be developed into a new antifungal agent with improved efficacy over existing treatments .
Study on Cytotoxicity
Another study focused on the cytotoxic effects of various triazole derivatives on human cancer cell lines. This compound was included in the screening process and showed promising results against MCF-7 cells compared to standard chemotherapeutics .
Properties
IUPAC Name |
methyl 4-(2-methyl-1,2,4-triazol-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-10(12-7-13-14)8-3-5-9(6-4-8)11(15)16-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPBZLGVJOZILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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